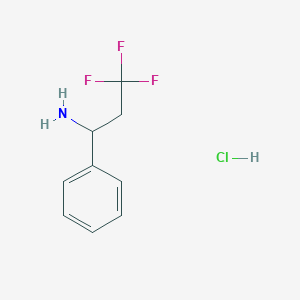

3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring and an amine group. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common synthetic route for 3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride involves the reaction of 1-bromo-3,3,3-trifluoropropane with phenyl ethylamine. This reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of trifluoroacetophenone or trifluorobenzoic acid.

Reduction: Formation of 3,3,3-trifluoro-1-phenyl-propan-1-ol.

Substitution: Formation of various substituted phenylpropanamines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

One of the most significant applications of 3,3,3-trifluoro-1-phenyl-propan-1-amine hydrochloride is in the development of pharmaceuticals. Its structural characteristics make it a valuable building block for synthesizing biologically active compounds. Notably, it has been explored as a precursor in the synthesis of cinacalcet hydrochloride, a drug used to treat hyperparathyroidism and manage calcium levels in patients with chronic kidney disease or cancer-related hypercalcemia .

Case Study: Cinacalcet Hydrochloride

Cinacalcet hydrochloride is marketed under the brand names Sensipar™ and Mimpara™. Research indicates that the incorporation of trifluoromethyl groups enhances the drug's potency and selectivity for calcium-sensing receptors (CaSR), thereby improving therapeutic efficacy . The synthesis process involves several steps where this compound serves as a critical intermediate.

Biological Research

Biological Activity Studies

The compound has been investigated for its interaction with various biological targets, particularly as a potential modulator of cannabinoid receptors. Research has shown that derivatives of this compound can act as CB1 receptor antagonists, which may have implications in treating conditions like obesity and addiction .

Mechanism of Action

The mechanism involves binding to specific receptors or enzymes, modulating their activity. For instance, studies have demonstrated that modifications to the trifluoromethyl group can significantly affect the binding affinity and selectivity toward cannabinoid receptors .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in synthesizing specialty chemicals that require unique properties such as increased lipophilicity or metabolic stability. Its trifluoromethyl group is particularly valuable in enhancing the solubility and bioavailability of compounds .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the following steps:

| Step | Description |

|---|---|

| Starting Materials | 3,3,3-Trifluoropropylamine and benzaldehyde are commonly used. |

| Reaction Conditions | Catalysts like palladium or platinum facilitate the reaction under controlled conditions. |

| Purification Methods | Techniques such as recrystallization or chromatography are employed to obtain pure compounds. |

Wirkmechanismus

The mechanism by which 3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

3,3,3-Trifluoro-1-phenyl-propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

3,3,3-Trifluoro-1-phenyl-propan-1-one: A ketone derivative with similar applications in organic synthesis.

3,3,3-Trifluoro-1-phenyl-propionic acid: A carboxylic acid derivative used in the synthesis of pharmaceuticals.

Uniqueness: 3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride is unique due to its amine functionality combined with the trifluoromethyl group, which imparts distinct reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds.

Biologische Aktivität

3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique trifluoromethyl group and amine functionality. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

The structural characteristics of this compound enhance its biological activity. The trifluoromethyl group increases lipophilicity, facilitating easier penetration through cell membranes and interaction with intracellular targets. This compound acts as an inhibitor or modulator of various enzymes and receptors, influencing multiple biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes such as cytochrome P450, affecting the metabolism of various substrates.

- Receptor Binding : Its structural similarity to biologically active amines allows it to bind to neurotransmitter receptors, potentially modulating neurotransmission .

Applications in Drug Development

Research indicates that this compound serves as a valuable building block in the synthesis of pharmaceuticals targeting neurological disorders. Its incorporation into drug design has been linked to increased potency and selectivity due to the trifluoromethyl group’s electron-withdrawing nature.

Notable Applications:

- Fluorinated Pharmaceuticals : Used in developing drugs that exhibit enhanced stability and bioavailability.

- Neurological Disorders : Investigated as a precursor for compounds aimed at treating conditions such as depression and anxiety .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibition of 5-Hydroxytryptamine Uptake :

- Antimicrobial Activity :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,3,3-Trifluoro-1-phenylpropan-1-one | C10H10F3N | Ketone derivative with potential use in organic synthesis |

| 3,3,3-Trifluoro-1-phenylpropan-1-ol | C10H11F3O | Alcohol derivative used in various chemical applications |

| 4-Trifluoromethylphenylhydrazine | C8H8F3N2 | Potential anti-cancer activity due to hydrazine moiety |

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-1-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c10-9(11,12)6-8(13)7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXZIGGEBOQRKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.